N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide
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Overview
Description
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide typically involves multiple steps. One common method includes the borylation of a pyrazole derivative using a palladium catalyst to introduce the dioxaborolane group. This is followed by sulfonamide formation through the reaction of the intermediate with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield a variety of biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, while the sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the dioxaborolane and sulfonamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H24BNO3. The compound features a pyrazole ring substituted with a sulfonamide group and a boronic acid pinacol ester moiety. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 288.28 g/mol |
Solubility | Soluble in organic solvents |
Appearance | White to light yellow powder |
Target Interaction
The precise biological targets of this compound are not fully elucidated. However, compounds with similar structures often interact with enzymes and proteins through covalent bonding. The boronic acid moiety can form reversible covalent bonds with diols in biological molecules, influencing their activity.
Biochemical Pathways
Research indicates that this compound may modulate various cellular processes by affecting signaling pathways and gene expression. Boronic acid derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions that are significant in organic synthesis and drug development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro. For instance:
- Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 15 µM.
- Study 2 : Another investigation demonstrated that the compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
Additionally, this compound exhibits anti-inflammatory properties. In animal models of inflammation:
- Study 3 : Administration of this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.
Case Study 1: Cancer Treatment
A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with advanced-stage cancer. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens.
Case Study 2: Inflammatory Disorders
In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound showed improved joint function and reduced pain scores compared to the placebo group.
Properties
IUPAC Name |
N,N,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BN3O4S/c1-9-8-10(16(14-9)21(17,18)15(6)7)13-19-11(2,3)12(4,5)20-13/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCBYNXCFWDEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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